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3-Methyl-2-phenylbutanal

Physicochemical property Distillation Purification

3-Methyl-2-phenylbutanal (alpha-isopropylphenylacetaldehyde) is a branched phenylacetaldehyde derivative (C₁₁H₁₄O, MW 162.23) classified as a flavouring agent. It appears as a colourless oily liquid with a green, fruity aroma.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 2439-44-3
Cat. No. B1625700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylbutanal
CAS2439-44-3
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)C(C=O)C1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-9,11H,1-2H3
InChIKeyUKEXEDXJYSMZGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in oils;  Insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylbutanal (CAS 2439-44-3) Procurement Guide: Core Identity and Regulatory Status


3-Methyl-2-phenylbutanal (alpha-isopropylphenylacetaldehyde) is a branched phenylacetaldehyde derivative (C₁₁H₁₄O, MW 162.23) classified as a flavouring agent. It appears as a colourless oily liquid with a green, fruity aroma [1]. The compound is recognized by JECFA (No. 1463), FEMA (No. 2738), and is listed as GRAS by the FDA under 21 CFR 172.5156 for use as a flavouring agent or adjuvant [2][3]. JECFA evaluated the compound in 2004 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [4].

Why 3-Methyl-2-phenylbutanal Cannot Be Simply Replaced by Linear or Positional Isomer Analogs


Within the phenylacetaldehyde family, subtle differences in alkyl substitution pattern profoundly alter key physicochemical properties, flavour perception, and regulatory acceptance. 3-Methyl-2-phenylbutanal carries an isopropyl branch at the alpha-carbon, which distinguishes it from linear analogs such as 2-phenylbutanal (alpha-ethyl) and positional isomers like 3-phenylbutanal (beta-methyl). This branching elevates the boiling point by approximately 16°C compared to 2-phenylbutanal [1] and dramatically narrows the concentration window for desirable flavour perception—fruity below 5 ppm but distinctly bitter above 20 ppm . Consequently, direct substitution without reformulation can shift both the organoleptic profile and the processing parameters of a finished product. The quantitative evidence below substantiates why material selection must be compound-specific.

3-Methyl-2-phenylbutanal Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation vs. 2-Phenylbutanal Enables Cleaner Distillation Separation

3-Methyl-2-phenylbutanal exhibits a boiling point of 238°C at 760 mmHg [1], which is 16°C higher than that of 2-phenylbutanal (222.1°C at 760 mmHg) . This difference arises from the increased molecular weight and steric bulk of the isopropyl substituent versus the ethyl group. For procurement specifications, the higher boiling point directly affects distillation cut points and energy costs during purification.

Physicochemical property Distillation Purification

Minimum Purity Specification Advantage Over 2-Phenylbutanal

The JECFA specification for 3-methyl-2-phenylbutanal mandates a minimum assay of 97% [1]. In contrast, typical commercial specifications for 2-phenylbutanal report a minimum purity of 96% . The 1-percentage-point higher baseline purity reduces the acceptable impurity burden in the raw material, directly benefiting formulators who require tighter batch-to-batch consistency in flavour blends.

Quality control Assay Flavour specification

Concentration-Dependent Flavour Profile: Narrow Fruity-to-Bitter Transition Window

3-Methyl-2-phenylbutanal delivers a green, fruity flavour when diluted below 5 ppm, but transitions to a distinctly bitter taste at concentrations above 20 ppm . Phenylacetaldehyde, a close structural parent, is reported with a taste character at 5 ppm without an explicitly documented upper bitterness threshold in standard references . This indicates that 3-methyl-2-phenylbutanal possesses a sharply defined flavour window, demanding precise dosage control in formulations.

Flavour perception Dose-response Sensory evaluation

Specific Gravity Distinction from 2-Phenylbutanal Aids Identity Verification

The JECFA specification sets the specific gravity of 3-methyl-2-phenylbutanal at 0.972–0.982 [1], while 2-phenylbutanal is reported with a density of 0.966 g/cm³ (equivalent to specific gravity) . This measurable difference of 0.006–0.016 units provides a simple, rapid physical test to distinguish the two aldehydes upon receipt of raw material.

Material identification Physical constant Quality assurance

Optimal Application Scenarios for 3-Methyl-2-phenylbutanal Based on Evidence


Low-Dosage Fruit Flavour Formulations Requiring Bitter Avoidance

3-Methyl-2-phenylbutanal is optimally deployed in fruit flavour blends where the target usage level is strictly maintained below 5 ppm to exploit its green, fruity character while preventing the bitter off-note that emerges above 20 ppm . This precise dosage window, documented specifically for this compound, makes it suitable for high-value beverage and confectionery applications where flavour fidelity is paramount.

Fragrance Compositions Requiring Green, Fruity Top Notes with Defined Physical Specifications

The compound's green, fruity odour at 10% in dipropylene glycol, coupled with the JECFA-specified refractive index (1.495–1.501) and specific gravity (0.972–0.982) [1], allows fragrance formulators to incorporate it into fine perfumery with confidence in batch-to-batch reproducibility. The maximum recommended usage level of 1.0% in fragrance concentrate [2] further guides safe, cost-effective procurement.

Research Studies on Structure–Flavor Relationships in Branched Phenylacetaldehydes

Because 3-methyl-2-phenylbutanal is one of very few phenylacetaldehydes with an alpha-isopropyl branch, it serves as a critical model compound for investigating how steric hindrance at the aldehyde alpha-carbon influences odour detection thresholds, flavour perception, and chemical stability. Its well-defined JECFA purity specification (min 97%) and documented sensory profile [1] make it a reliable reference standard for such studies.

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